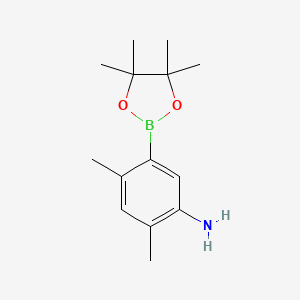
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is an organic compound characterized by a benzene ring substituted with two methyl groups and a boronic acid derivative. This compound is notable for its use in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2,4-dimethylbenzenamine with a boronic acid derivative under suitable conditions, such as the presence of a catalyst and appropriate solvents.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using reactors that allow precise control over reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to ensure consistent quality and efficiency.
Types of Reactions:
Cross-Coupling Reactions: The compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding quinone derivatives and reduction to form the corresponding boronic acid derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents such as toluene, THF, or DMF are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific reaction.
Major Products Formed:
Biaryl Compounds: Resulting from cross-coupling reactions.
Quinone Derivatives: Resulting from oxidation reactions.
Boronic Acid Derivatives: Resulting from reduction reactions.
科学研究应用
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of materials, such as polymers and advanced materials, due to its ability to form strong covalent bonds.
作用机制
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
相似化合物的比较
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl groups on the benzene ring.
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic acid derivative but with a pyrazole ring instead of a benzene ring.
Uniqueness: 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications in organic synthesis.
属性
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)8-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXTZMSGLGMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














